molecular formula C9H7B B1395637 1-Bromo-3-(prop-2-YN-1-YL)benzene CAS No. 859211-30-6

1-Bromo-3-(prop-2-YN-1-YL)benzene

Cat. No.: B1395637
CAS No.: 859211-30-6
M. Wt: 195.06 g/mol
InChI Key: QTGRNWLCNLLWJR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic and Terminal Alkyne Chemistry

The chemical behavior of 1-Bromo-3-(prop-2-yn-1-yl)benzene is best understood by considering the distinct properties of its two key functional moieties: the bromoaromatic system and the terminal alkyne.

Halogenated Aromatic Compounds: Aryl halides, such as the bromobenzene (B47551) component of this molecule, are foundational substrates in modern organic synthesis. The carbon-bromine bond is a key reactive site, primarily for transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, allow for the formation of new carbon-carbon bonds by replacing the bromine atom with various organic fragments. wikipedia.orgyoutube.com The presence of the bromine atom makes the aromatic ring an electrophilic partner in these catalytic cycles. wikipedia.org

Terminal Alkyne Chemistry: Terminal alkynes are characterized by a carbon-carbon triple bond at the end of a carbon chain, meaning one of the sp-hybridized carbons is bonded to a hydrogen atom. alfa-chemistry.com This terminal C-H bond is notably acidic (pKa ≈ 25) compared to C-H bonds in alkanes and alkenes, allowing for its deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide. msu.edulibretexts.orgutexas.edu This reactivity is fundamental to classic alkyne chemistry, including alkylation reactions. utexas.edu Furthermore, the triple bond itself is a region of high electron density, enabling it to participate in various addition and cycloaddition reactions. numberanalytics.commasterorganicchemistry.com It is a cornerstone reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," and participates in crucial carbon-carbon bond-forming reactions like the Sonogashira coupling. alfa-chemistry.comnih.govorganic-chemistry.org

Significance as a Bifunctional Synthetic Building Block and Research Intermediate

The true synthetic power of this compound lies in its bifunctional nature. It possesses two distinct reactive sites that can be addressed with different sets of chemical reactions, often in a controlled, sequential manner. This "dual-handle" characteristic makes it an attractive building block for creating molecular diversity from a single starting material. enamine.netamerigoscientific.comnih.gov

The bromine atom serves as a handle for modifications through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or other organic groups. wikipedia.orgnih.gov The terminal alkyne provides an independent site for a different suite of transformations. The acidic proton can be removed to generate a nucleophilic acetylide, or the alkyne can act as a π-system in coupling and cycloaddition reactions.

This orthogonality allows synthetic chemists to build complex molecules step-by-step. For example, one could first perform a Sonogashira coupling at the alkyne position and then use the bromo group for a subsequent Suzuki coupling, or vice-versa. This planned approach is central to the efficient synthesis of targeted molecules for various applications.

Overview of Research Domains and Current Relevance in Organic Synthesis

The unique structural features of this compound make it a relevant intermediate in several key research areas. Its ability to undergo a variety of reliable and high-yielding reactions places it at the center of strategies for synthesizing complex organic molecules.

Complex Molecule Synthesis: The compound is an ideal starting point for the synthesis of polycyclic and highly substituted aromatic systems. For instance, ortho-alkynyl bromoarenes are known precursors for the synthesis of benzofurans and other heterocyclic compounds through intramolecular cyclization or cascade reactions. organic-chemistry.orgnih.govoregonstate.edunih.govmdpi.com

Click Chemistry and Bioconjugation: As a terminal alkyne, it is a ready partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govresearchgate.net This reaction is a cornerstone of "click chemistry," a concept focused on reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org This makes the molecule suitable for applications in medicinal chemistry and chemical biology, where it can be used to link different molecular fragments together, for example, in the creation of drug conjugates or labeled biomolecules. nih.gov

Materials Science: The rigid structure of the alkyne and the aromatic ring, combined with the potential for polymerization or incorporation into larger conjugated systems, makes this type of building block interesting for the development of novel organic materials with specific electronic or photophysical properties. nih.gov

PropertyValue (for 1-Bromo-3-(prop-1-yn-1-yl)benzene)Source
Molecular Formula C₉H₇Br nih.gov
Molecular Weight 195.06 g/mol nih.gov
XLogP3 3.4 nih.gov
Monoisotopic Mass 193.97311 Da nih.gov

The diverse reactivity of this compound is summarized in the following table, highlighting the separate reactions possible at each functional group.

Functional GroupReaction TypeDescription
Bromoarene Suzuki-Miyaura CouplingPd-catalyzed reaction with a boronic acid/ester to form a C(sp²)-C(sp²) bond.
Heck CouplingPd-catalyzed reaction with an alkene to form a new C-C bond.
Buchwald-Hartwig AminationPd-catalyzed reaction with an amine to form a C-N bond.
Stille CouplingPd-catalyzed reaction with an organostannane.
Negishi CouplingPd- or Ni-catalyzed reaction with an organozinc reagent.
Terminal Alkyne Sonogashira CouplingPd/Cu-catalyzed reaction with an aryl/vinyl halide to form a C(sp)-C(sp²) bond. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org
Azide-Alkyne CycloadditionCu(I)- or Ru-catalyzed reaction with an azide (B81097) to form a triazole ring. alfa-chemistry.comnih.govnih.gov
Acetylide Formation & AlkylationDeprotonation with a strong base followed by reaction with an electrophile (e.g., alkyl halide). msu.eduutexas.edu
HydrationAddition of water across the triple bond, typically catalyzed by mercury(II) salts, to form a ketone. libretexts.org
HydrogenationReduction of the triple bond to an alkene (e.g., using Lindlar's catalyst) or an alkane (e.g., using Pd/C). libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRNWLCNLLWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Prop 2 Yn 1 Yl Benzene

Reactivity Pathways of the Terminal Alkyne Moiety

The terminal alkyne group in 1-bromo-3-(prop-2-yn-1-yl)benzene is a key functional group that participates in a variety of reactions, including cycloadditions, cyclizations, and hydrofunctionalizations.

[3+2] Cycloaddition Reactions (Click Chemistry): Triazole Formation and Derivatives

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient method for the synthesis of 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. beilstein-journals.org In the context of this compound, the terminal alkyne readily undergoes [3+2] cycloaddition with various azides to form a wide array of 1,4-disubstituted triazole derivatives. beilstein-journals.orgnih.gov

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-triazolide intermediate. Subsequent ring contraction and protonolysis yield the stable 1,2,3-triazole ring. The use of copper catalysts ensures high regioselectivity, exclusively yielding the 1,4-isomer. beilstein-journals.org

This methodology has been employed to synthesize novel 1,2,3-triazole-linked compounds with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org For instance, new 1,2,3-triazolo-benzoquinoline-3-carbonitriles have been synthesized via CuAAC and screened for their anticancer activity. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions
Reactant 1Reactant 2CatalystProductReference
This compoundBenzyl azideCuSO4/Sodium Ascorbate1-((1-(3-bromophenyl)prop-2-yn-1-yl)methyl)-4-phenyl-1H-1,2,3-triazole beilstein-journals.org
Acetylenic aryl-benzoquinoline-3-carbonitriles1-Azido-2,5-dimethoxy-4-nitrobenzeneCu(I)1,2,3-Triazolo-benzoquinoline-3-carbonitriles rsc.org

Intramolecular Cyclization and Cycloisomerization Reactions

The terminal alkyne of this compound can undergo intramolecular cyclization and cycloisomerization reactions, often facilitated by metal catalysts, to form various cyclic structures.

Gold and palladium catalysts are particularly effective in promoting the cyclization of alkynes. Gold(I) catalysts, for example, can activate the alkyne moiety, making it susceptible to nucleophilic attack by an appended functional group. This has been utilized in the synthesis of polycyclic chromene cores through the intramolecular hydroarylation of aryl propargyl ethers. researchgate.netbeilstein-journals.org The regioselectivity of these gold-catalyzed cyclizations can often be controlled by the electronic effects of substituents on the aromatic ring. researchgate.net

Palladium catalysts are also widely used for a variety of cyclization reactions. For instance, palladium-catalyzed tandem carbocyclization-Suzuki coupling reactions have been developed for the synthesis of trifluoromethyl-containing indenes. researchgate.net Palladium catalysis also enables the cyclization of 1,6-enynes with disilanes to produce silyl (B83357) benzofurans. rsc.org

Table 2: Metal-Catalyzed Cyclization Reactions
SubstrateCatalystProduct TypeReference
Aryl propargyl ethersGold(I)Polycyclic chromenes researchgate.net
1-(3-Arylprop-2-ynyloxy)-2-bromo benzene (B151609) derivativesPalladium(II) acetateTrifluoromethyl-containing indenes researchgate.net
1,6-Enynes and disilanesPalladiumSilyl benzofurans rsc.org

While transition metals are common, non-transition metal-catalyzed or mediated cyclizations are also known. These reactions often proceed through different mechanistic pathways. For instance, acid-catalyzed cyclizations can be used to construct bicyclo[3.3.1]nonane skeletons. rsc.org Organocatalysis, using chiral non-covalent catalysts like bifunctional thioureas and squaramides, has emerged as a powerful tool for enantioselective cyclization reactions of α,β-unsaturated imines, which can be conceptually related to alkyne cyclizations. beilstein-journals.org These catalysts operate through hydrogen bonding to activate the substrates. beilstein-journals.org

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, where an H-X molecule adds across the triple bond.

The addition of hydrogen halides (HX) to alkynes is a classic example of electrophilic addition. libretexts.org The reaction proceeds via a vinyl cation intermediate, with the initial addition following Markovnikov's rule. libretexts.org The addition of a second equivalent of HX leads to a geminal dihalide. The reactivity of alkynes towards electrophilic addition is generally lower than that of alkenes. libretexts.org

Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various metals, including gold. Gold(I)-catalyzed intramolecular hydroamination of alkenes has been studied mechanistically, revealing the importance of ligand effects and solvent cooperation. beilstein-journals.org

Reactivity Pathways of the Aryl Bromide Moiety

The aryl bromide functionality in this compound opens up another set of synthetic possibilities, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, 1-bromo-3-(prop-1-yn-1-yl)benzene (B1404322) can participate in Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.

Nucleophilic aromatic substitution of the bromine atom is also possible, though it typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. A notable exception is the benzyne (B1209423) mechanism, which can occur under strongly basic conditions. masterorganicchemistry.com This mechanism involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura, Heck, Negishi)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on 1-bromo-3-(prop-1-ynyl)benzene makes it an excellent substrate for such transformations. uwindsor.ca These reactions typically proceed via a catalytic cycle involving a palladium complex. mdpi.com The cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of reagents. nih.gov For 1-bromo-3-(prop-1-ynyl)benzene, the C(sp²)-Br bond selectively undergoes oxidative addition to the Pd(0) catalyst, leaving the terminal alkyne moiety intact. uwindsor.cawikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields, especially with potentially challenging substrates. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated aromatic product and regenerate the catalyst. libretexts.org This reaction exhibits excellent trans selectivity. organic-chemistry.org A common challenge with aryl bromides in Heck reactions is the potential for a competing dehalogenation side reaction. beilstein-journals.org

Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. wikipedia.org It is known for its high reactivity and broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgbeilstein-journals.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. organic-chemistry.org The use of organozinc reagents makes the Negishi coupling highly effective for complex syntheses, though it requires stricter exclusion of air and water compared to the Suzuki reaction. wikipedia.orgnih.gov

ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄, Cs₂CO₃Biaryl or Styrenyl derivative
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃Substituted alkene
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, Ni(acac)₂(Not always required)Alkyl-, Alkenyl-, or Aryl-substituted arene

Nucleophilic Aromatic Substitution Pathways (if applicable under specific conditions)

Nucleophilic aromatic substitution (SNAr) on aryl halides like 1-bromo-3-(prop-1-ynyl)benzene is generally challenging. wikipedia.org The reaction typically follows one of two major mechanistic pathways, depending on the substrate and reaction conditions.

Addition-Elimination (SNAr) Mechanism: This pathway requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). masterorganicchemistry.comphiladelphia.edu.jo These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com Since the prop-1-ynyl group is not a strong electron-withdrawing group, this mechanism is not favored for 1-bromo-3-(prop-1-ynyl)benzene under standard conditions.

Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, nucleophilic substitution can be forced to occur under harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂). masterorganicchemistry.com This proceeds via a highly reactive "benzyne" intermediate. masterorganicchemistry.com The mechanism involves the base abstracting a proton from a carbon adjacent (ortho) to the bromine atom, followed by the elimination of bromide to form a carbon-carbon triple bond within the benzene ring. youtube.com The nucleophile then attacks one of the two carbons of the benzyne triple bond, with subsequent protonation yielding the substitution product. youtube.com This pathway often results in a mixture of regioisomers.

Reductive Elimination and Debromination Studies

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling cycles. wikipedia.org After the coupling partners are brought together on the palladium center, they are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst which can re-enter the cycle. illinois.edu

Debromination, the replacement of the bromine atom with a hydrogen atom, is a significant and often undesired side reaction. It is particularly prevalent in reactions like the Heck coupling. beilstein-journals.org This reductive cleavage of the C-Br bond can be promoted by various factors, including the presence of hydride sources in the reaction mixture, which can arise from certain bases, solvents, or additives. Mechanistic studies have shown that side reactions can lead to the formation of palladium hydride species, which can then participate in a competing catalytic cycle leading to the hydrodehalogenated product. illinois.edu Careful selection of reaction conditions, such as the choice of base and the use of additives like tetrabutylammonium (B224687) bromide (TBAB), can help to suppress this pathway and favor the desired cross-coupling product. beilstein-journals.org

Chemoselectivity and Regioselectivity in Dual Functionality Transformations

The presence of two distinct reactive sites in 1-bromo-3-(prop-1-ynyl)benzene—the C(sp²)-Br bond and the terminal C(sp)-H bond—presents challenges and opportunities regarding selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. By choosing appropriate reagents and catalysts, it is possible to selectively functionalize either the aryl bromide or the alkyne.

Reactions at the C-Br Bond: Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Negishi couplings are highly chemoselective for the C-Br bond. wikipedia.orgwikipedia.org The oxidative addition to the C(sp²)-Br bond is much more favorable under these conditions than any reaction at the alkyne, allowing the alkyne to be preserved for subsequent transformations.

Reactions at the Alkyne: Conversely, the terminal alkyne can be selectively targeted while leaving the C-Br bond untouched. Examples include the Sonogashira coupling (where 1-bromo-3-(prop-1-ynyl)benzene would act as the alkyne partner when coupled with a different aryl halide), copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and hydration or hydroarylation of the triple bond.

Regioselectivity concerns the position at which a reaction occurs.

In electrophilic aromatic substitution , the existing bromo and propynyl (B12738560) groups direct the position of the incoming electrophile. The bromine atom is a deactivating but ortho-, para-director. The regiochemical outcome would be a complex result of the combined directing effects of both substituents and steric hindrance. rsc.org

In nucleophilic aromatic substitution via the benzyne mechanism , the formation of the benzyne intermediate can lead to a mixture of products. Since there are hydrogen atoms on both carbons ortho to the bromine (C-2 and C-4), two different benzyne intermediates could potentially form, and the subsequent nucleophilic attack can occur at either carbon of the aryne triple bond, leading to meta- and para-substituted products. youtube.com

C-H Activation and Direct Functionalization Strategies on the Aromatic Ring or Alkynyl Group

C-H activation represents a modern and efficient strategy for molecular functionalization that avoids the pre-functionalization often required in traditional cross-coupling. researchgate.net

Alkynyl C-H Functionalization: The terminal C(sp)-H bond of the propargyl group is the most acidic C-H bond in the molecule. It is readily deprotonated and functionalized in various reactions. The Sonogashira coupling is a classic example where this C-H bond is activated by a palladium/copper co-catalytic system to couple with an aryl or vinyl halide. Other reactions include Glaser or Hay coupling for the synthesis of symmetric 1,3-diynes.

Aromatic C-H Functionalization: Direct functionalization of the C-H bonds on the benzene ring is more challenging but can be achieved, often through transition-metal-catalyzed, directing-group-assisted ortho-metalation. While the propynyl group itself is not a strong directing group for C-H activation, this strategy could be employed if other directing groups were present on the aromatic scaffold. Research in this area aims to selectively functionalize positions like C-2, C-4, or C-6, providing an alternative to classical electrophilic substitution or cross-coupling pathways. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 1-bromo-3-(prop-2-yn-1-yl)benzene, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

While specific experimental 2D NMR spectra for this compound are not widely available in the public domain, the expected correlations can be predicted based on established principles of these techniques.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar couplings between protons. For this compound, cross-peaks would be expected between the aromatic protons on the benzene (B151609) ring, indicating their through-bond connectivity. For instance, the proton at the C2 position would show a correlation with the proton at C4, and the proton at C4 would show correlations with protons at C2, C5, and C6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule. For example, the methylene (B1212753) protons of the propargyl group would show a cross-peak with the corresponding methylene carbon signal. Similarly, each aromatic proton would correlate with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. In the context of this compound, NOESY could provide information about the preferred conformation of the propargyl group relative to the benzene ring by showing correlations between the methylene protons and the aromatic protons at the C2 and C4 positions.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~122.0
C2~7.5 (d)~130.0
C3-~138.0
C4~7.2 (t)~128.0
C5~7.4 (d)~131.0
C6~7.6 (s)~129.0
C1' (CH₂)~3.5 (d)~22.0
C2' (C≡)-~80.0
C3' (≡CH)~2.2 (t)~78.0

Solid-State NMR for Crystalline Forms and Polymorphism Studies

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. In the case of this compound, ssNMR could be employed to study its crystalline form and investigate the possibility of polymorphism, which is the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties, and ssNMR, through techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can differentiate between them by revealing differences in the local chemical environments of the carbon and proton nuclei. To date, no specific solid-state NMR studies on this compound have been reported in the literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is instrumental in confirming the elemental composition of this compound by providing a highly accurate mass measurement. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the propargyl group, and fragmentation of the benzene ring.

Ion m/z (calculated) Description
[C₉H₇⁷⁹Br]⁺193.9731Molecular Ion
[C₉H₇⁸¹Br]⁺195.9711Molecular Ion Isotope
[C₉H₇]⁺115.0548Loss of Bromine
[C₆H₄Br]⁺154.9496Loss of Propargyl Group
[C₇H₅]⁺89.0391Fragmentation of Benzene Ring

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-H stretching of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹), and the C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also reveal these key functional groups. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, complementing the IR data.

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Alkynyl C-H Stretch~3300IR, Raman
C≡C Stretch2100 - 2260IR, Raman
C-Br Stretch< 1000IR, Raman

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. A successful crystallographic analysis of this compound would yield accurate bond lengths, bond angles, and torsional angles. This data would confirm the substitution pattern on the benzene ring and reveal the conformation of the propargyl group relative to the aromatic ring in the solid state. While no specific crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of closely related bromophenyl derivatives provides insights into the expected molecular geometry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are studied)

This compound itself is an achiral molecule. However, if a chiral center were introduced, for example by substitution on the propargyl chain to create a chiral derivative, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would become relevant. ECD measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the enantiomeric purity and absolute configuration of chiral molecules. The study of such chiral derivatives would require specific synthetic efforts and subsequent ECD analysis, for which there are no current reports in the scientific literature.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Prop 2 Yn 1 Yl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1-Bromo-3-(prop-2-yn-1-yl)benzene, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich π-system of the benzene (B151609) ring and the propargyl group, while the LUMO would be expected to be distributed over the antibonding orbitals. The precise energies and spatial distributions of these orbitals would be influenced by the electronegative bromine atom and the π-orbitals of the alkyne.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes and awaits population with data from future computational studies.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity, which identifies the most reactive sites within a molecule, can be determined using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby predicting sites for nucleophilic, electrophilic, and radical attack. For this compound, one would anticipate that the carbon atoms of the alkyne group and specific positions on the benzene ring would be identified as key reactive sites.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Softness (S)Data not available
Electrophilicity Index (ω)Data not available

This table is for illustrative purposes and awaits population with data from future computational studies.

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition state structures and their associated activation energies. For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic addition to the alkyne.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While the benzene ring is rigid, the propargyl substituent in this compound has rotational freedom around the C-C single bond connecting it to the ring. Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. MD simulations would also provide insights into the dynamic behavior of the molecule over time, including vibrational motions and interactions with its environment.

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis

The subtle forces of non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules.

Within a single molecule of this compound, several types of intramolecular non-covalent interactions could exist. Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis would be instrumental in identifying and characterizing these interactions. Potential intramolecular interactions include:

C-H...π interactions: Between the acetylenic hydrogen and the π-system of the benzene ring.

Halogen bonds: The bromine atom could potentially act as a halogen bond donor.

Exploration of Intermolecular Interactions in Condensed Phases and Co-crystals

A detailed computational study of this compound in the solid state would involve the analysis of its crystal structure to identify and quantify the dominant intermolecular forces. Lacking an experimentally determined crystal structure, we can hypothesize the likely interactions based on its molecular components.

The terminal alkyne group (C≡C-H) is a potential hydrogen bond donor. The acidic proton of the alkyne can form hydrogen bonds with suitable acceptors. In a pure crystal of this compound, the bromine atom or the π-system of the benzene ring of a neighboring molecule could act as weak hydrogen bond acceptors.

The bromine atom on the benzene ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. In this case, the bromine atom could interact with the π-electron cloud of the benzene ring or the alkyne group of another molecule.

Furthermore, the phenyl rings themselves can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. The propargyl group adds another layer of complexity, potentially participating in C-H···π interactions.

The formation of co-crystals involves introducing a second molecular component (a co-former) that can engage in strong and predictable non-covalent interactions with this compound. Potential co-formers could be selected based on their ability to form strong hydrogen or halogen bonds. For instance, molecules with strong hydrogen bond acceptors, like pyridines or amides, could be explored for their ability to form robust hydrogen bonds with the terminal alkyne proton.

A comprehensive computational investigation would typically employ methods such as Density Functional Theory (DFT) to calculate the energies of these different intermolecular interactions and to predict the most stable crystal packing arrangements. Tools like Hirshfeld surface analysis would be invaluable for visualizing and quantifying the various close contacts within the crystal lattice.

Without dedicated research, any data table on intermolecular interaction energies or crystallographic parameters would be purely speculative.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. Cheminformatics provides the computational tools to generate the necessary molecular descriptors and build these models.

For predicting the reactivity of this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known reactivity data for a specific reaction. Molecular descriptors for each compound would be calculated, encompassing a wide range of properties:

Electronic Descriptors: These describe the electron distribution in the molecule, such as atomic charges, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO). These are particularly relevant for predicting reactivity in electrophilic or nucleophilic reactions.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the size, shape, and branching of the molecule.

Steric Descriptors: These quantify the three-dimensional bulk of the molecule and its substituents, which can be crucial in predicting reaction rates influenced by steric hindrance.

Once a set of relevant descriptors is identified, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is developed to link these descriptors to the observed reactivity.

However, no specific QSAR models for predicting the reactivity of this compound or a closely related series of compounds appear to have been published. Developing such a model would require a significant experimental effort to generate the necessary reactivity data for a diverse set of analogous compounds.

In the absence of a specific QSAR study, cheminformatics approaches could still be used to predict potential reactivity sites. For example, calculating the electrostatic potential map of the molecule would highlight regions susceptible to electrophilic or nucleophilic attack. The terminal alkyne presents a site for additions and deprotonation, while the aromatic ring can undergo electrophilic substitution, with the bromo and propargyl substituents directing the position of attack.

Advanced Research Applications and Materials Science Aspects

Application in the Synthesis of Functional Organic Materials

There is no specific information available in the reviewed literature regarding the use of 1-Bromo-3-(prop-2-yn-1-yl)benzene as a direct precursor for functional organic materials.

Precursor for Organic Electronic Materials and Optoelectronic Devices

No studies were found that describe the synthesis or application of organic electronic materials or optoelectronic devices derived from this compound.

Monomer in Polymer and Copolymer Synthesis with Tunable Properties

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) often utilizes organic linkers with specific geometries and functional groups. Despite its suitable functionalities, no literature was found that employs this compound as a building block for these porous materials.

Intermediate in the Formation of Complex Polycyclic and Heterocyclic Scaffolds

The dual reactivity of this compound makes it a hypothetical candidate for synthesizing complex molecular architectures. Intramolecular reactions or sequential intermolecular reactions could theoretically lead to polycyclic and heterocyclic systems. However, no specific examples or methodologies using this particular compound have been reported.

Exploration in Chemical Sensing and Probe Development

The alkyne group can be functionalized to act as a recognition site or a signaling unit in a chemical sensor. Nevertheless, there is no available research on the development of chemical sensors or probes based on this compound.

Contribution to the Synthesis of Labeled Compounds for Mechanistic Studies

No studies were identified that utilize this compound in the synthesis of isotopically labeled compounds for the purpose of investigating reaction mechanisms.

Future Research Directions and Unresolved Challenges for 1 Bromo 3 Prop 2 Yn 1 Yl Benzene

Development of Highly Atom-Economical and Stereoselective Synthetic Methods

A primary challenge in utilizing 1-bromo-3-(prop-2-yn-1-yl)benzene is the development of synthetic routes that are both efficient and environmentally benign. Current methods for creating similar structures often rely on classical cross-coupling reactions which, while effective, may not be optimally atom-economical.

Future research should prioritize the development of catalytic systems that minimize waste. This includes designing catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs) to reduce catalyst loading. Furthermore, exploring direct C-H activation pathways could provide a more atom-economical alternative to traditional cross-coupling, eliminating the need for pre-functionalized reagents.

Stereoselectivity becomes a critical challenge when considering subsequent transformations of the alkyne moiety. For example, partial reduction of the triple bond to a Z- or E-alkene would require highly selective catalyst systems. The development of catalysts that can control the stereochemical outcome of additions across the triple bond is a significant unresolved issue.

Table 1: Comparison of Potential Synthetic Transformations and Atom Economy Considerations

Transformation Conventional Method Future Goal (High Atom Economy) Key Challenge
Aryl-Alkyne Coupling Sonogashira Coupling (using a pre-formed terminal alkyne) Direct C-H alkynylation of 1,3-dibromobenzene (B47543) Selective mono-alkynylation; catalyst stability.
Alkyne Reduction Lindlar or dissolving metal reduction Stereoselective catalytic hydrogenation (Z- or E-selective) Achieving high stereoselectivity without over-reduction.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The dual reactivity of this compound opens the door to discovering novel transformations, particularly through intramolecular reactions or cascade sequences. A significant area of future research is the design of catalytic processes that can selectively engage one functional group, or choreograph a reaction involving both.

Unprecedented transformations could involve intramolecular cyclization, where a single catalyst system orchestrates the formation of a new ring by involving both the aryl halide and the alkyne. For example, a reductive-Heck type cyclization could potentially yield substituted indene (B144670) scaffolds. Another frontier is the use of this molecule in multicomponent reactions, where its two reactive handles could participate in a controlled sequence to rapidly build molecular complexity.

Table 2: Potential Novel Transformations for Exploration

Reaction Type Proposed Transformation Potential Catalyst System Unresolved Challenge
Intramolecular Cyclization Palladium-catalyzed carbo-palladation followed by C-H activation Pd(0) with specialized phosphine (B1218219) ligands Controlling regioselectivity and preventing side reactions like oligomerization.
Tandem Catalysis Sequential Sonogashira coupling followed by a click reaction Copper/Palladium co-catalyst system Ensuring catalyst compatibility and preventing cross-interference.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

Translating the synthesis and application of this compound to continuous flow and automated platforms presents a significant engineering and chemical challenge. Flow chemistry offers benefits such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined multi-step syntheses.

A key challenge is the development of robust heterogeneous catalysts that can be packed into flow reactors without leaching or deactivation. For reactions like Sonogashira coupling, immobilizing the palladium and copper catalysts on a solid support is crucial for practical application in a flow setting. Furthermore, managing potential blockages from insoluble byproducts, such as salts from dehydrohalogenation steps, is a critical hurdle that must be overcome for long-term, stable operation.

Automated synthesis platforms could leverage this building block for the rapid generation of compound libraries. The challenge here is developing standardized reaction protocols that are reliable across a range of substrates that might be coupled to either the aryl bromide or the alkyne function.

Advanced Characterization under Operando Conditions for Mechanistic Insights

A deep understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. Many catalytic cycles, such as those in palladium-catalyzed cross-couplings, involve short-lived and low-concentration intermediates that are invisible to standard analytical techniques.

Future research must leverage advanced operando spectroscopic methods (e.g., Raman, IR, X-ray absorption spectroscopy) to study these reactions as they occur. By monitoring the reaction in real-time, it may be possible to directly observe the catalyst's resting state, identify key intermediates, and understand the kinetics of elementary steps like oxidative addition and reductive elimination. The primary challenge is the technical complexity of setting up such experiments and deconvoluting the complex spectral data to identify the signatures of transient species.

Synergistic Experimental and Computational Research to Accelerate Discovery and Understanding

The integration of computational chemistry with experimental work offers a powerful paradigm to accelerate research on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict reaction pathways, calculate transition state energies, and rationalize observed selectivity.

A synergistic approach would involve using computational screening to identify promising catalyst-ligand combinations for a desired transformation before committing to extensive experimental work. For instance, DFT could predict which ligand would favor a desired intramolecular cyclization pathway over competing intermolecular reactions. The unresolved challenge is often the computational cost of accurately modeling complex reaction systems, including solvent effects and the dynamic behavior of catalysts. Validating computational models with targeted, mechanistically informative experiments is crucial for building predictive power and accelerating the discovery of new and useful chemical transformations.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-(prop-2-yn-1-yl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized benzene derivative or coupling reactions. Key methods include:

  • Bromination : Reacting 3-(prop-2-yn-1-yl)benzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) in solvents like carbon tetrachloride or chloroform. Room temperature or mild heating (40–60°C) ensures controlled reactivity .
  • Cross-Coupling : Palladium-catalyzed Sonogashira coupling between 1-bromo-3-iodobenzene and propyne under inert conditions (e.g., N₂ atmosphere) with ligands like triphenylphosphine to stabilize the catalytic cycle .

Methodological Consideration : Optimize catalyst loading (5–10 mol% Pd) and solvent polarity (THF or DMF) to minimize side reactions. Monitor reaction progress via TLC or GC-MS.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperatureYield*Key Advantage
BrominationFeBr₃/CCl₄RT–60°C60–75%Simplicity
Sonogashira CouplingPd(PPh₃)₄/THF80–100°C70–85%Regioselectivity
*Yields estimated from analogous reactions in .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (XRD) using programs like SHELXL (for refinement) is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., in hexane/ethyl acetate).
  • Resolve bond lengths (C-Br: ~1.89 Å; C≡C: ~1.20 Å) and angles to confirm sp-hybridization of the alkyne .
  • Validate against computational models (DFT-optimized geometries).

Pitfall Alert : Disordered solvent molecules may require advanced refinement tools (e.g., SQUEEZE in PLATON).

Advanced Research Questions

Q. How do electronic effects of the bromine and alkyne substituents influence regioselectivity in further functionalization?

The bromine atom (σ-withdrawing) directs electrophilic substitution to the para position, while the electron-rich alkyne (sp-hybridized) enhances reactivity toward nucleophiles. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines/alkoxides at the bromine site under basic conditions (K₂CO₃/DMF, 100°C) .
  • Cycloadditions : The alkyne participates in Huisgen [3+2] click reactions with azides (Cu-catalyzed) to form triazoles, useful in bioconjugation .

Data Contradiction : Conflicting reports on bromine’s directing effects in sterically hindered systems may arise from competing π-π interactions. Resolve via DFT calculations (e.g., NBO analysis) .

Q. What strategies mitigate decomposition pathways during storage or under reaction conditions?

The compound is prone to:

  • Thermal Degradation : Above 80°C, alkyne oligomerization or Br elimination may occur. Store at –20°C in amber vials under argon .
  • Light Sensitivity : UV exposure accelerates radical bromine dissociation. Use light-protected glassware during reactions .

Q. Table 2: Stability Under Various Conditions

ConditionDecomposition PathwayMitigation Strategy
High TemperatureAlkyne polymerizationUse low-boiling solvents (e.g., ether)
Prolonged StorageHydrolysis (Br⁻ release)Add molecular sieves (3Å)

Q. How can computational chemistry predict reactivity in catalytic cycles involving this compound?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) can:

  • Map transition states for cross-coupling reactions (e.g., activation energy for Pd insertion into C-Br bonds).
  • Predict NMR chemical shifts (δ ~7.2 ppm for aromatic protons; δ ~80–90 ppm for alkyne carbons in ¹³C NMR) .

Validation : Compare computed IR spectra (C≡C stretch: ~2100 cm⁻¹) with experimental data to refine models .

Q. What analytical techniques resolve contradictions in structural data (e.g., XRD vs. NMR)?

  • Multi-Nuclear NMR : ¹H/¹³C/²D NMR clarifies dynamic effects (e.g., rotameric alkyne conformers).
  • SC-XRD vs. PXRD : Single-crystal data resolves ambiguities in powder patterns caused by polymorphism .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 209.9784) and fragmentation pathways .

Q. How is this compound utilized in synthesizing bioactive molecules or materials?

  • Pharmaceutical Intermediates : Serves as a precursor to kinase inhibitors via Suzuki-Miyaura coupling with boronic acids .
  • Polymer Chemistry : Alkyne groups enable step-growth polymerization with diazides for conductive polymers .

Case Study : In a 2021 study, this compound was coupled with a fluorophore to create a probe for live-cell imaging, leveraging its bioorthogonal reactivity .

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Feasible Synthetic Routes

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1-Bromo-3-(prop-2-YN-1-YL)benzene
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1-Bromo-3-(prop-2-YN-1-YL)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.